N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 2 with a sulfanyl-acetamide linkage. The acetamide group is further modified with a 2,3-dimethylphenyl substituent, while the thienopyrimidinone scaffold carries a 3-ethyl group.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-4-21-17(23)16-14(8-9-24-16)20-18(21)25-10-15(22)19-13-7-5-6-11(2)12(13)3/h5-9H,4,10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBVGJNUXIRNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with notable structural characteristics that suggest potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a thienopyrimidine core linked to an acetamide group via a sulfanyl bridge. Its molecular formula is with a molecular weight of approximately 373.5 g/mol. The presence of the thienopyrimidine structure is particularly significant as compounds in this class have been associated with various biological activities, including anticancer and antimicrobial effects.
The biological activity of N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Compounds with similar structures have been shown to inhibit key pathways in cancer progression and exhibit antimicrobial properties.
Potential Mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes involved in cellular signaling pathways.
- Receptor Modulation : It might bind to specific receptors, altering their activity and influencing biological responses.
- Cell Cycle Interference : Similar compounds have been shown to affect the cell cycle, leading to apoptosis in cancer cells.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit:
- Anticancer Properties : Similar thienopyrimidine derivatives have demonstrated efficacy against various cancer cell lines.
- Antimicrobial Effects : There are indications of potential antibacterial or antifungal activity based on structural analogs.
Case Studies and Research Findings
Several studies on related thienopyrimidine compounds provide insights into the potential biological activities of N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide:
| Study | Findings |
|---|---|
| Study A | Identified that thienopyrimidine derivatives inhibited tumor growth in vitro. |
| Study B | Demonstrated antimicrobial activity against Gram-positive bacteria for related compounds. |
| Study C | Reported modulation of inflammatory pathways by similar acetamide derivatives. |
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
- Preparation of Thienopyrimidine Core : Utilizing reagents like ethyl acetoacetate and thiourea.
- Introduction of Functional Groups : Aryl halides are often used to introduce the phenyl group.
- Formation of Acetamide Linkage : The final step involves coupling the thienopyrimidine with an acetamide moiety.
These synthetic routes allow for precise control over the compound's structure and properties.
Comparison with Similar Compounds
Key Observations:
Core Structure Diversity: The target compound’s thieno[3,2-d]pyrimidin-4-one core is distinct from the dihydropyrimidin-2-one in and the tetrahydrofuran in .
Substituent Effects: The 2,3-dimethylphenyl group in the target compound increases lipophilicity relative to the 2,3-dichlorophenyl group in . Chlorine’s electronegativity may enhance dipole interactions but reduce membrane permeability compared to methyl groups. The 3-ethyl substituent on the thienopyrimidinone core may offer steric stabilization against metabolic degradation, contrasting with the 4-methyl group on the dihydropyrimidinone in .
Synthetic Feasibility :
- Yields for analogous compounds vary significantly (e.g., 57% for vs. 80% for ). The absence of data for the target compound precludes direct comparison, but substituent bulk (e.g., ethyl vs. methyl) often complicates synthesis.
Functional Group Impact :
- The sulfanyl (thioether) linkage in the target compound is less polar than the sulfonamide in , likely improving lipid solubility but reducing aqueous stability.
Research Findings from Analogs
- Its molecular weight (344.21) is lower than typical drug-like molecules, which may enhance bioavailability.
- : The tetrahydrofuran-containing derivative showed moderate yield (57%) and lower melting point (174–176°C), indicating weaker intermolecular forces. Its sulfamoyl group could enhance hydrogen bonding but reduce passive diffusion.
- : The pyrazolone-sulfanyl acetamide hybrid was characterized via X-ray crystallography (R factor = 0.042), demonstrating structural rigidity. Such data are critical for rational drug design but are unavailable for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
